molecular formula C14H11F4N5O4S B6162016 N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide CAS No. 219713-41-4

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6162016
CAS No.: 219713-41-4
M. Wt: 421.3
InChI Key:
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Description

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure

Safety and Hazards

In terms of toxicology, the oral LD50 in rats is >5000 mg/kg, indicating low acute oral toxicity . The inhalation LC50 is >3.50 mg/l, and the dermal LD50 in rabbits is >5000 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the reaction of 2-amino-5,8-dimethoxy-[1,2,4]triazolopyrimidine with a suitable benzenesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and in an aprotic solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of electron-rich aromatic rings makes it susceptible to electrophilic aromatic substitution reactions.

  • Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Formation of reduced sulfonamide derivatives.

  • Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Penoxsulam: A herbicidal compound with a similar triazolopyrimidine core.

  • N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamide: Another compound with herbicidal properties.

Uniqueness: N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

219713-41-4

Molecular Formula

C14H11F4N5O4S

Molecular Weight

421.3

Purity

95

Origin of Product

United States

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